molecular formula C9H10O3S B14394953 Methyl 3-hydroxy-4-(prop-2-en-1-yl)thiophene-2-carboxylate CAS No. 89889-98-5

Methyl 3-hydroxy-4-(prop-2-en-1-yl)thiophene-2-carboxylate

Cat. No.: B14394953
CAS No.: 89889-98-5
M. Wt: 198.24 g/mol
InChI Key: SHUZRLUHRUDLJM-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-4-(prop-2-en-1-yl)thiophene-2-carboxylate is a thiophene derivative, a class of compounds known for their diverse applications in medicinal chemistry and material science. Thiophene itself is a five-membered heterocyclic compound containing sulfur, and its derivatives exhibit a variety of biological and chemical properties .

Preparation Methods

The synthesis of thiophene derivatives, including Methyl 3-hydroxy-4-(prop-2-en-1-yl)thiophene-2-carboxylate, often involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis. For instance, the Fiesselmann synthesis involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .

Chemical Reactions Analysis

Methyl 3-hydroxy-4-(prop-2-en-1-yl)thiophene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Thiophene derivatives, including Methyl 3-hydroxy-4-(prop-2-en-1-yl)thiophene-2-carboxylate, have significant applications in scientific research. They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Additionally, they exhibit various pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities .

Mechanism of Action

The mechanism of action of thiophene derivatives often involves interaction with specific molecular targets and pathways. For example, some thiophene-based compounds act

Properties

CAS No.

89889-98-5

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

methyl 3-hydroxy-4-prop-2-enylthiophene-2-carboxylate

InChI

InChI=1S/C9H10O3S/c1-3-4-6-5-13-8(7(6)10)9(11)12-2/h3,5,10H,1,4H2,2H3

InChI Key

SHUZRLUHRUDLJM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CS1)CC=C)O

Origin of Product

United States

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